molecular formula C13H11N3.H2O4S<br>C13H13N3O4S B1218852 Proflavine hemisulfate CAS No. 553-30-0

Proflavine hemisulfate

Cat. No. B1218852
CAS RN: 553-30-0
M. Wt: 307.33 g/mol
InChI Key: WSFHCKWLECYVBS-UHFFFAOYSA-N
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Safety and Hazards

Proflavine hemisulfate is toxic and carcinogenic in mammals and so it is used only as a surface disinfectant or for treating superficial wounds . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Proflavine hemisulfate has the potential to be a lead compound in the treatment of Kir3.2-related neurological diseases . It has been used as a rapid stain for cytologic examination of biological specimens . It has also been used as constituents of a drug delivery carrier .

Biochemical Analysis

Biochemical Properties

Proflavine hemisulfate plays a significant role in biochemical reactions due to its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and causes high levels of mutation in the copied DNA strands, thereby preventing bacterial reproduction . This compound interacts with various biomolecules, including DNA, enzymes, and proteins. It is known to inhibit the activity of the Kir3.2 channel, a type of potassium channel, in a concentration-dependent manner . Additionally, this compound can cause double-stranded breaks in DNA when exposed to light, further highlighting its interaction with genetic material .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to cause DNA mutations by intercalating between nucleotide base pairs, leading to base pair deletions or insertions . This mutagenic effect can influence cell signaling pathways, gene expression, and cellular metabolism. This compound is also used as a rapid stain for cytological studies, as it stains cytoplasmic structures and nuclei, allowing for the visualization of cell nuclei and the identification of cancer cells . The compound’s ability to disrupt DNA synthesis and cause mutations makes it a potent antibacterial agent, preventing bacterial reproduction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . This compound binds to DNA by inserting itself between the base pairs, causing structural changes that inhibit the replication and transcription processes . This binding interaction with DNA is the primary mechanism through which this compound exerts its effects. Additionally, the compound can cause double-stranded breaks in DNA when exposed to light, further contributing to its mutagenic and antibacterial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability when stored at room temperature, but long-term stability data for proflavine contrast solutions are scarce . This compound is used as a fluorescence contrast agent in high-resolution optical imaging devices, and its staining properties allow for the visualization of cell nuclei and cytoplasmic structures . The rapid staining capability of this compound eliminates time-consuming procedures while retaining the benefits of fluorescence imaging

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound acts as an effective antibacterial agent by disrupting DNA synthesis and preventing bacterial reproduction . At higher doses, the compound’s mutagenic properties can lead to toxic or adverse effects. This compound is known to be toxic and carcinogenic in mammals, which limits its use to surface disinfectants or treatments for superficial wounds . The threshold effects and toxicities observed in animal studies highlight the importance of careful dosage control when using this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with DNA and other biomolecules. The compound’s primary mechanism of action is through DNA intercalation, which disrupts DNA synthesis and leads to mutations . This compound does not undergo significant metabolic transformation, and its effects are primarily due to its direct interaction with genetic material . The compound’s ability to cause double-stranded breaks in DNA when exposed to light further emphasizes its role in disrupting cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its ability to diffuse into cells and intercalate into DNA . The compound’s small amphipathic structure allows it to pass through the lipid bilayer of the cell and nuclear membrane, enabling it to accumulate in and stain the nucleus . This property makes this compound an effective fluorescent contrast agent for cellular imaging and cytological studies . The compound’s localization within the nucleus allows for the visualization of nuclear structures and the identification of cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects by intercalating into DNA . The compound’s ability to bind to DNA and cause structural changes makes it a valuable tool for studying nuclear morphology and identifying cancer cells . This compound’s fluorescent properties allow for the visualization of cell nuclei and cytoplasmic structures, providing insights into cellular processes and functions . The compound’s localization within the nucleus is essential for its role as a fluorescent contrast agent and its mutagenic effects on DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Proflavine sulfate is synthesized from acridine, which undergoes nitration to form 3,6-dinitroacridine. This compound is then reduced to 3,6-diaminoacridine, which is proflavine . The reaction conditions typically involve the use of reducing agents such as iron and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of proflavine sulfate involves large-scale nitration and reduction processes. The final product is often purified through crystallization and filtration techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Proflavine sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various proflavine derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Proflavine sulfate is similar to other acridine derivatives, such as acriflavine and quinacrine . it is unique in its ability to cause base pair deletions or insertions rather than substitutions . This property makes it particularly useful in genetic research and antimicrobial applications.

List of Similar Compounds

properties

IUPAC Name

acridine-3,6-diamine;sulfuric acid
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InChI

InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4)
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InChI Key

WSFHCKWLECYVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O
Source PubChem
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Molecular Formula

C13H13N3O4S
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Related CAS

1811-28-5, 553-30-0
Record name 3,6-Acridinediamine, sulfate (2:1)
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DSSTOX Substance ID

DTXSID90203821
Record name Proflavine sulfate [NF]
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Molecular Weight

307.33 g/mol
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Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Proflavine hemisulfate
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CAS RN

3237-53-4, 553-30-0, 1811-28-5
Record name 3,6-Acridinediamine, sulfate (1:?)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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